1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
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Overview
Description
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a trichloromethyl group attached to the imidazolidine ring, along with phenyl and 3,5-dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzylamine with phenyl isocyanate to form an intermediate, which is then treated with trichloromethyl chloroformate to yield the desired imidazolidine compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trichloromethyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl isocyanate: A related compound with similar structural features but different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Another compound with a similar imidazolidine core but different substituents and chemical properties.
Uniqueness
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential applications. Its combination of phenyl and 3,5-dimethylphenyl substituents also contributes to its unique properties and versatility in various chemical reactions and applications.
Properties
CAS No. |
61545-12-8 |
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Molecular Formula |
C18H19Cl3N2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C18H19Cl3N2/c1-13-10-14(2)12-16(11-13)23-9-8-22(17(23)18(19,20)21)15-6-4-3-5-7-15/h3-7,10-12,17H,8-9H2,1-2H3 |
InChI Key |
NTBCSCRRHWBSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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